1-(3-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone
Overview
Description
1-(3-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone is a synthetic organic compound that features a piperidine ring substituted with a chloropyrazine moiety
Preparation Methods
The synthesis of 1-(3-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Substitution with Chloropyrazine: The chloropyrazine moiety is introduced through nucleophilic substitution reactions, where a suitable chloropyrazine derivative reacts with the piperidine ring.
Acylation: The final step involves acylation of the piperidine nitrogen with ethanoyl chloride to form the desired compound
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(3-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
1-(3-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Studies: The compound is employed in biological assays to study its effects on cellular pathways and receptor interactions.
Chemical Biology: It serves as a probe in chemical biology to investigate the mechanisms of action of various biological targets.
Mechanism of Action
The mechanism of action of 1-(3-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyrazine moiety is known to interact with nucleophilic sites on proteins, potentially inhibiting their function or altering their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
1-(3-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone can be compared with other similar compounds, such as:
1-(3-(6-Chloropyridazin-3-yl)piperidin-1-yl)ethanone: This compound features a chloropyridazine moiety instead of chloropyrazine, which may result in different biological activities and binding affinities.
1-(3-(6-Chloropyrimidin-2-yl)piperidin-1-yl)ethanone: The presence of a chloropyrimidine moiety can influence the compound’s reactivity and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-[3-(6-chloropyrazin-2-yl)piperidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O/c1-8(16)15-4-2-3-9(7-15)10-5-13-6-11(12)14-10/h5-6,9H,2-4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYMNZZXFAJFAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)C2=CN=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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